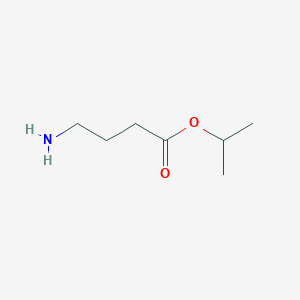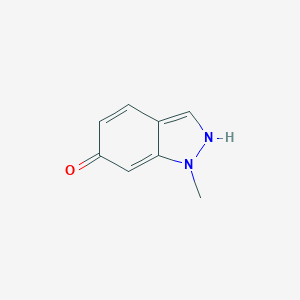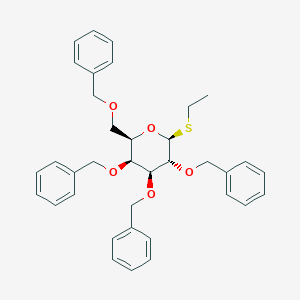
(2R)-1,1-diphenylpropane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1-diphenylpropane-1,2-diol, also known as diphenylolpropane (DPP), is a chiral molecule consisting of two phenyl rings connected by a single carbon-carbon bond. It is a white crystalline solid with a melting point of 98-99°C and a boiling point of 282-283°C. DPP has a wide range of applications in organic synthesis, including as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of a variety of compounds, and as a catalyst in the synthesis of polymers.
Applications De Recherche Scientifique
DPP has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a reagent in the synthesis of a variety of compounds, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of chiral drugs, such as the antimalarial drug artemisinin, and in the synthesis of other pharmaceuticals, such as the anti-HIV drug abacavir. DPP has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of metal complexes.
Mécanisme D'action
Target of Action
The primary target of (2R)-1,1-diphenylpropane-1,2-diol, also known as (2R,6R)-HNK, is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals .
Mode of Action
(2R,6R)-HNK interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction can be blocked by AMPA receptor antagonism . The compound’s effect on glutamate release and presynaptic activity can also be counteracted by antagonism of adenosine A1 receptors .
Biochemical Pathways
The compound affects the glutamatergic transmission pathway . By reducing glutamate release, (2R,6R)-HNK influences synaptic recycling and intracellular signaling . Signal transduction studies in primary neuronal cultures demonstrated that the compound reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glutamate release, which could contribute to its rapid antidepressant action . The compound also reduces presynaptic activity . Systemic administration of an A1R antagonist counteracts the antidepressant-like actions of the compound .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DPP in laboratory experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. This allows for the formation of products with specific stereochemistry. The main limitation of using DPP in laboratory experiments is that it is not always possible to separate the (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can lead to the formation of products with undesired stereochemistry.
Orientations Futures
There are several potential future directions for research into DPP. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into the synthesis of DPP and its derivatives could lead to improved methods for the separation of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols. Finally, further research into the use of DPP as a catalyst in the synthesis of polymers could lead to improved methods for the synthesis of polymers with specific properties.
Méthodes De Synthèse
DPP can be synthesized via a variety of methods. The most common method is the reaction of 2-chloro-1,1-diphenylpropane with sodium hydroxide in ethanol. This reaction produces a mixture of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can be separated by column chromatography. Another method involves the reaction of 2-chloro-1,1-diphenylpropane with sodium ethoxide in ethanol. This reaction produces a mixture of (2R)- and (2S)-1,1-diphenylpropane-1,2-diols, which can be separated by recrystallization.
Propriétés
IUPAC Name |
(2R)-1,1-diphenylpropane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXFLUAQLDHMO-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B178934.png)








![Benzoic acid, 4-[2-(2-oxiranyl)ethoxy]-, 4-[2-(2-oxiranyl)ethoxy]phenyl ester](/img/structure/B178970.png)
